molecular formula C7H7Cl5N3P B14515834 N-(1,1-Dichloro-2,2-dicyanopentyl)phosphorimidic trichloride CAS No. 62715-44-0

N-(1,1-Dichloro-2,2-dicyanopentyl)phosphorimidic trichloride

Cat. No.: B14515834
CAS No.: 62715-44-0
M. Wt: 341.4 g/mol
InChI Key: QCCYBPMNXRSASY-UHFFFAOYSA-N
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Description

N-(1,1-Dichloro-2,2-dicyanopentyl)phosphorimidic trichloride is a chemical compound with the molecular formula C8H5Cl5N3P It is known for its unique structure, which includes both dichloro and dicyano groups attached to a pentyl chain, along with a phosphorimidic trichloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-Dichloro-2,2-dicyanopentyl)phosphorimidic trichloride typically involves the reaction of a suitable pentyl precursor with phosphorus trichloride and cyanogen chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves multiple steps, including chlorination and cyanation, to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-Dichloro-2,2-dicyanopentyl)phosphorimidic trichloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphorimidic oxides.

    Reduction: Reduction reactions can lead to the formation of phosphorimidic amines.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia, primary amines, or alcohols are employed under basic conditions.

Major Products

The major products formed from these reactions include phosphorimidic oxides, phosphorimidic amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(1,1-Dichloro-2,2-dicyanopentyl)phosphorimidic trichloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorimidic derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(1,1-Dichloro-2,2-dicyanopentyl)phosphorimidic trichloride exerts its effects involves the interaction of its reactive groups with target molecules. The dichloro and dicyano groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. The phosphorimidic trichloride moiety plays a crucial role in these interactions, acting as a reactive center.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-Dichloro-2,2-dicyanobutyl)phosphorimidic trichloride
  • N-(1,1-Dichloro-2,2-dicyanohexyl)phosphorimidic trichloride

Uniqueness

N-(1,1-Dichloro-2,2-dicyanopentyl)phosphorimidic trichloride is unique due to its specific pentyl chain length, which influences its reactivity and properties. Compared to similar compounds with different chain lengths, it may exhibit distinct chemical behaviors and applications.

Properties

CAS No.

62715-44-0

Molecular Formula

C7H7Cl5N3P

Molecular Weight

341.4 g/mol

IUPAC Name

2-[dichloro-[(trichloro-λ5-phosphanylidene)amino]methyl]-2-propylpropanedinitrile

InChI

InChI=1S/C7H7Cl5N3P/c1-2-3-6(4-13,5-14)7(8,9)15-16(10,11)12/h2-3H2,1H3

InChI Key

QCCYBPMNXRSASY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C#N)(C#N)C(N=P(Cl)(Cl)Cl)(Cl)Cl

Origin of Product

United States

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